1,2,2,3,3,4,4-heptadeuteriobutan-1-one
Overview
Description
N-Butyraldehyde-2,2,3,3,4,4,4-d7 is a chemical compound used as a reference standard for environmental analysis and testing . It is also used in the synthesis of substances .
Synthesis Analysis
N-Butyraldehyde can be produced by the catalytic dehydrogenation of n-butanol . It was once produced industrially by the catalytic hydrogenation of crotonaldehyde, which is derived from acetaldehyde . A renewable synthesis of n-butyraldehyde from glucose by engineered Escherichia coli has also been reported .Molecular Structure Analysis
The molecular formula of N-Butyraldehyde-2,2,3,3,4,4,4-d7 is CD3CD2CD2CHO . The molecular weight is 79.15 .Chemical Reactions Analysis
Butyraldehyde undergoes reactions typical of alkyl aldehydes. Important reactions include hydrogenation to the alcohol, oxidation to the acid, and base-catalyzed condensation .Physical and Chemical Properties Analysis
N-Butyraldehyde-2,2,3,3,4,4,4-d7 is a flammable liquid . The specific gravity is 0.803 at 68°F, indicating it is less dense than water and will float .Safety and Hazards
Mechanism of Action
Target of Action
N-Butyraldehyde-2,2,3,3,4,4,4-d7, also known as 1,2,2,3,3,4,4-heptadeuteriobutan-1-one, is a stable isotope-labelled compound
Mode of Action
Butyraldehyde, the non-deuterated analog, undergoes reactions typical of alkyl aldehydes . These reactions define many of the uses of this compound. Important reactions include hydrogenation to the alcohol, oxidation to the acid, and base-catalyzed condensation .
Pharmacokinetics
It’s known that the compound is stable if stored under recommended conditions .
Properties
IUPAC Name |
1,2,2,3,3,4,4-heptadeuteriobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D2,2D2,3D2,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQSAGDEMFDKMZ-VNEWRNQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])C([2H])([2H])C(=O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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